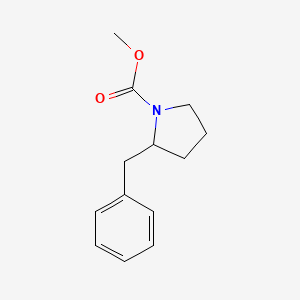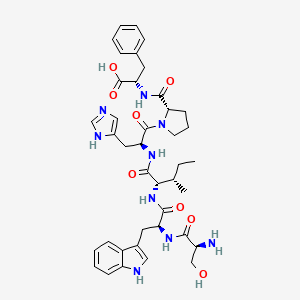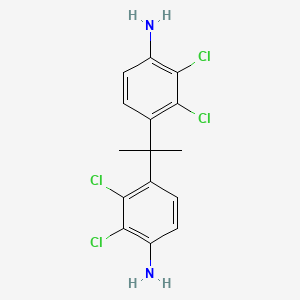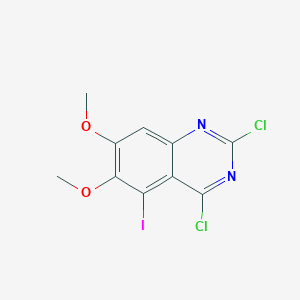
2-(Heptadec-8-EN-1-ylidene)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptadec-8-EN-1-ylidene)butanedioic acid, also known as ceriporic acid C, is a chemical compound with the molecular formula C21H36O4 and a molecular weight of 352.508 g/mol This compound is characterized by its unique structure, which includes a heptadec-8-enylidene group attached to a butanedioic acid moiety
Méthodes De Préparation
The synthesis of 2-(Heptadec-8-EN-1-ylidene)butanedioic acid typically involves the reaction of (Z)-octadec-9-enoic acid with appropriate reagents under controlled conditions. One common synthetic route includes hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air, followed by preservation of the olefinic bond in the heptadec-8-enyl group by carrying out the hydrazidation reaction under an argon atmosphere . This method ensures the retention of the olefinic bond, which is crucial for the compound’s chemical properties.
Analyse Des Réactions Chimiques
2-(Heptadec-8-EN-1-ylidene)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, hydrazine, and palladium complexes. For instance, the hydrogenation-hydrazidation reaction mentioned earlier involves the use of hydrogen and hydrazine under specific conditions to achieve the desired product . The major products formed from these reactions include octadecanoic hydrazide and various palladium complexes, which are characterized by their unique chemical structures and properties.
Applications De Recherche Scientifique
2-(Heptadec-8-EN-1-ylidene)butanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, such as 4-amino-1,2,4-triazole-3-thiol and 1,3,4-oxadiazole-2-thione . These compounds have shown potential antimicrobial activity and are of interest in the development of new antimicrobial agents. In biology and medicine, the compound’s derivatives are studied for their potential effects on membrane function and protein interactions, which are crucial for understanding various biological processes . Additionally, in the industrial sector, fatty acid derivatives like this compound are used as fuels, surfactants, and catalysts .
Mécanisme D'action
The mechanism of action of 2-(Heptadec-8-EN-1-ylidene)butanedioic acid involves its interaction with various molecular targets and pathways. The compound’s olefinic bond plays a crucial role in its chemical reactivity, allowing it to participate in various chemical reactions that modify its structure and properties. The preservation of the olefinic bond during synthesis is essential for maintaining the compound’s biological activity and chemical stability . The compound’s derivatives, such as 4-amino-1,2,4-triazole-3-thiol and 1,3,4-oxadiazole-2-thione, exhibit antimicrobial activity by interacting with bacterial cell membranes and disrupting their function .
Comparaison Avec Des Composés Similaires
2-(Heptadec-8-EN-1-ylidene)butanedioic acid can be compared with other similar compounds, such as 2-heptadec-8-enyl-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate and 2-heptadec-8-enyl-1,3-benzoxazole These compounds share similar structural features, including the heptadec-8-enyl group, but differ in their functional groups and overall chemical properties
Propriétés
Numéro CAS |
150333-10-1 |
|---|---|
Formule moléculaire |
C21H36O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-heptadec-8-enylidenebutanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18-20(22)23/h9-10,17H,2-8,11-16,18H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
VZQNULIABRUOJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCC=C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)



![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)



![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
